molecular formula C34H30 B12515889 Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- CAS No. 817627-13-7

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)-

Cat. No.: B12515889
CAS No.: 817627-13-7
M. Wt: 438.6 g/mol
InChI Key: UOXPFAZUFSVCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of anthracene at the 9 and 10 positions with 5,6,7,8-tetrahydro-2-naphthalenyl groups. Anthracene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under inert conditions using palladium catalysts and appropriate ligands. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include the transfer of electrons and energy between the compound and its environment .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.

    9,10-Dimethylanthracene: Exhibits high thermal stability and is used in OLEDs.

    9,10-Anthracenediboronic acid bis(pinacol) ester: Utilized in the synthesis of organic semiconductors.

Uniqueness: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring precise control over these properties .

Properties

CAS No.

817627-13-7

Molecular Formula

C34H30

Molecular Weight

438.6 g/mol

IUPAC Name

9,10-bis(5,6,7,8-tetrahydronaphthalen-2-yl)anthracene

InChI

InChI=1S/C34H30/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h5-8,13-22H,1-4,9-12H2

InChI Key

UOXPFAZUFSVCJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(CCCC7)C=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.